N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C8H13F2NO It is characterized by the presence of a difluorocyclohexyl group and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine typically involves the reaction of 4,4-difluorocyclohexanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. The difluorocyclohexyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-fluorocyclohexyl)ethylidene]hydroxylamine
- N-[1-(4-chlorocyclohexyl)ethylidene]hydroxylamine
- N-[1-(4-bromocyclohexyl)ethylidene]hydroxylamine
Uniqueness
N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine is unique due to the presence of two fluorine atoms on the cyclohexyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorocyclohexyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for the development of new chemical entities.
Properties
IUPAC Name |
(NE)-N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c1-6(11-12)7-2-4-8(9,10)5-3-7/h7,12H,2-5H2,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGJKDFPSTNGV-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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